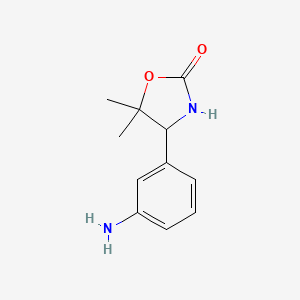

4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one

Description

4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted with a 3-aminophenyl group at position 4 and two methyl groups at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The oxazolidinone scaffold is known for its rigidity and ability to act as a chiral auxiliary or pharmacophore in bioactive molecules .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)9(13-10(14)15-11)7-4-3-5-8(12)6-7/h3-6,9H,12H2,1-2H3,(H,13,14) |

InChI Key |

GWVOBVCGHFNJDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(=O)O1)C2=CC(=CC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminophenylacetic acid with dimethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the aminophenyl group.

Scientific Research Applications

4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Modifications and Substituent Effects

Positional Isomers: Meta- vs. Para-Aminophenyl Substitution

- 4-(4-Aminophenyl)-5,5-dimethyloxazolidin-2-one: The para-substituted analog (e.g., 2-(4-aminophenyl)benzothiazole derivatives) exhibits distinct electronic interactions due to the linear alignment of the amino group.

- 4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one: The meta-substitution disrupts conjugation, reducing electron delocalization but increasing steric accessibility for reactions at the amino group (e.g., sulfonylation or acylation) .

Silyl-Substituted Analogs

- (Z)-4-(2-(Dibutyl(hydroxy)silyl)pentylidene)-5,5-dimethyloxazolidin-2-one (d90c): The introduction of a silyl group (e.g., dibutyl(hydroxy)silyl) significantly alters hydrophobicity and steric bulk. This modification enhances stability under acidic conditions and enables applications in organometallic catalysis .

- (Z)-4-(2-(Hydroxydiisopropylsilyl)-2-methylpropylidene)-5,5-dimethyloxazolidin-2-one (d57) :

The diisopropylsilyl group further increases steric hindrance, limiting reactivity but improving selectivity in enantioselective reactions .

Sulfur-Containing Derivatives

- 3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one (CAS 172514-88-4): Replacement of the 3-aminophenyl group with a sulfanylidene moiety introduces sulfur-based resonance stabilization. This compound exhibits enhanced nucleophilicity at the sulfur atom, making it suitable for thiol-ene click chemistry .

Chiral Auxiliary Derivatives

- (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (CAS 168297-85-6): The benzyl group at position 4 provides a chiral environment for asymmetric synthesis. Unlike the 3-aminophenyl analog, this compound is widely used in enantioselective aldol reactions due to its steric shielding of the carbonyl group .

- 4-Benzyl-3-((S)-2-((tert-butyldimethylsilyl)oxy)ethyl)-5,5-dimethyloxazolidin-2-one : Additional functionalization with a silyl-protected hydroxyethyl chain expands utility in multi-step syntheses, such as the preparation of polyketide intermediates .

Biological Activity

4-(3-Aminophenyl)-5,5-dimethyloxazolidin-2-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H14N2O2

- Molecular Weight : 218.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The general synthetic route includes:

- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino acids or amines.

- Substitution Reactions : The introduction of the 3-aminophenyl group is often conducted via nucleophilic substitution methods.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. While specific data on this compound is limited, related compounds have shown promising antibacterial and antifungal activities:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| Compound C | Candida albicans | 12 µg/mL |

These findings suggest that modifications in the oxazolidinone structure can lead to enhanced biological activity against pathogenic microorganisms.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated in several studies. For instance, derivatives have been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

- Case Study : A derivative exhibited an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells, indicating significant activity compared to control compounds .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways involved in growth and survival.

- Induction of Apoptosis : Compounds may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Case Studies and Research Findings

- Study on Anticancer Effects :

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.